3-(3-(Trifluoromethyl)phenoxy)propane-1,2-diol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11F3O3 |
|---|---|
Molecular Weight |
236.19 g/mol |
IUPAC Name |
3-[3-(trifluoromethyl)phenoxy]propane-1,2-diol |
InChI |
InChI=1S/C10H11F3O3/c11-10(12,13)7-2-1-3-9(4-7)16-6-8(15)5-14/h1-4,8,14-15H,5-6H2 |
InChI Key |
VLHNLWRHUSZUIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(CO)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Trifluoromethyl)phenoxy)propane-1,2-diol typically involves the reaction of 3-(trifluoromethyl)phenol with epichlorohydrin, followed by the ring-opening of the resulting epoxide with a suitable nucleophile such as water or an alcohol. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the nucleophilic attack .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(3-(Trifluoromethyl)phenoxy)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of trifluoromethyl-substituted hydrocarbons.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
3-(3-(Trifluoromethyl)phenoxy)propane-1,2-diol is an organic compound with the molecular formula . It features a trifluoromethyl group attached to a phenoxy structure, linked to a propane-1,2-diol backbone. The presence of the trifluoromethyl group enhances its lipophilicity and contributes to its unique reactivity profile and potential biological activities.
Potential Applications
This compound has potential applications across various fields:
- Pharmaceuticals: It can be used as a building block for developing new drugs due to its unique chemical properties and biological activities.
- Medicinal Chemistry: It is of interest in medicinal chemistry due to its potential applications as a drug or drug precursor.
Structural Features and Comparison with Similar Compounds
The presence of the trifluoromethyl group distinguishes this compound from other similar compounds. This feature enhances its lipophilicity and contributes to its unique reactivity profile and potential biological activities.
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-Phenoxypropane-1,2-diol | Lacks trifluoromethyl group; used in various pharmaceutical applications. | |
| 4-Trifluoromethylphenol | Similar trifluoromethyl substitution; used primarily as an intermediate. | |
| Guaifenesin (3-(2-Methoxyphenoxy)-propane-1,2-diol) | Contains methoxy instead of trifluoromethyl; used as an expectorant. |
Toxicity
Mechanism of Action
The mechanism of action of 3-(3-(Trifluoromethyl)phenoxy)propane-1,2-diol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substitution Patterns
Table 1: Key Structural Analogs and Their Substitution Patterns
Key Observations :
- Electron Effects : The trifluoromethyl group (-CF₃) increases electrophilicity and steric hindrance compared to alkyl (e.g., tert-octyl, n-pentyl) or aromatic (naphthyl) substituents. This may enhance binding to hydrophobic pockets in biological targets .
- Heterocyclic vs. Aryl : Imidazole- or piperazine-substituted diols (e.g., ) exhibit distinct hydrogen-bonding capabilities and solubility profiles compared to aryl-substituted analogs.
Key Observations :
- Etherification: The target compound is likely synthesized via nucleophilic ring-opening of glycidol with 3-CF₃ phenol, similar to methods used for 3-(4-methoxyphenoxy)propane-1,2-diol .
Physical and Chemical Properties
Table 3: Comparative Physical Properties
Key Observations :
- Lipophilicity: The trifluoromethyl group likely increases logP compared to alkylphenoxy diols, improving membrane permeability but reducing aqueous solubility.
- Optical Activity : Chiral analogs (e.g., ) show significant optical rotation, suggesting the trifluoromethyl derivative may also exhibit enantiomer-dependent bioactivity.
Table 4: Bioactivity Comparison
Key Observations :
- Anti-Inflammatory Potential: The tert-octyl analog’s kinase inhibition suggests that the trifluoromethyl derivative may target similar pathways, with enhanced metabolic stability due to -CF₃.
- Therapeutic Applications : While levodropropizine is clinically used for cough suppression , the trifluoromethyl compound’s bioactivity remains speculative but could align with cytotoxicity or anti-inflammatory roles.
Biological Activity
3-(3-(Trifluoromethyl)phenoxy)propane-1,2-diol is a novel organic compound characterized by its unique trifluoromethyl group attached to a phenoxy structure, linked through a propane-1,2-diol backbone. Its molecular formula is . This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in pharmaceuticals and agriculture.
The trifluoromethyl group enhances the compound's lipophilicity and alters its reactivity profile, which may lead to significant biological interactions. The presence of this group contributes to its solubility in various solvents, making it a suitable candidate for drug development and other applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 236.19 g/mol |
| LogP (octanol-water partition) | 2.5 |
| Solubility in Water | Low |
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Anti-inflammatory Effects : Preliminary studies suggest that compounds with similar structures can inhibit inflammatory pathways, particularly through the suppression of nitric oxide (NO) production and prostaglandin E2 (PGE2) synthesis in activated macrophages. This mechanism is crucial for developing anti-inflammatory therapies .
- Potential as a Drug Precursor : The compound's unique chemical properties make it a valuable building block for synthesizing novel drugs. Its structural similarities to known pharmacophores suggest potential efficacy against various diseases, including inflammatory and autoimmune disorders .
Case Study 1: Inhibition of Inflammatory Pathways
A study focused on compounds structurally related to this compound demonstrated that these compounds significantly reduced inflammatory markers in vitro. Specifically, they inhibited the Syk/NF-κB signaling pathway in lipopolysaccharide (LPS)-activated RAW264.7 cells. The results indicated a strong potential for these compounds as anti-inflammatory agents .
Case Study 2: Synthesis and Evaluation of Derivatives
Research into derivatives of this compound has shown that modifications can lead to enhanced biological activity. For instance, the introduction of different substituents on the phenoxy ring has been correlated with increased potency against certain biological targets .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Molecular Formula | Biological Activity |
|---|---|---|
| 3-Phenoxypropane-1,2-diol | General pharmaceutical applications | |
| 4-Trifluoromethylphenol | Intermediate in drug synthesis | |
| Guaifenesin (3-(2-Methoxyphenoxy)-propane-1,2-diol) | Expectorant with mucolytic properties |
Q & A
Q. Advanced
- LC-MS/MS with QuEChERS extraction : Achieves detection limits <1 ng/mL in complex matrices (e.g., breast milk). Use isotopically labeled internal standards (e.g., -analogues) for accuracy.
- Validation parameters : Include linearity (R² >0.99), precision (RSD <15%), and recovery (70–120%) per FDA guidelines. DAD and FLD detectors offer complementary selectivity for cross-validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
